molecular formula C6H4ClF2NOS B12841503 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride CAS No. 203448-82-2

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B12841503
CAS No.: 203448-82-2
M. Wt: 211.62 g/mol
InChI Key: HWENYBAJCFKJIN-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as ClCF2H. This reaction can be carried out under various conditions, including the use of metal catalysts or radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced techniques such as continuous flow reactors to ensure high efficiency and yield. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cross-coupling reactions can produce various substituted thiazoles .

Scientific Research Applications

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoromethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
  • 4-Trifluoromethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
  • 4-Chloromethyl-2-methyl-1,3-thiazole-5-carbonyl chloride

Uniqueness

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and hydrogen-bonding ability, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

203448-82-2

Molecular Formula

C6H4ClF2NOS

Molecular Weight

211.62 g/mol

IUPAC Name

4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C6H4ClF2NOS/c1-2-10-3(6(8)9)4(12-2)5(7)11/h6H,1H3

InChI Key

HWENYBAJCFKJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)Cl)C(F)F

Origin of Product

United States

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